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Compound of Interest

Compound Name: triphenylstannanylium chloride

Cat. No.: B032135 Get Quote

This guide provides researchers, scientists, and drug development professionals with a

comprehensive technical overview of the spectroscopic techniques used to characterize

triphenylstannanylium chloride complexes. Moving beyond a simple recitation of methods,

this document delves into the causal relationships between molecular structure and

spectroscopic output, offering field-proven insights into experimental design and data

interpretation. Our focus is on establishing a self-validating system of protocols, grounded in

authoritative references, to ensure scientific integrity and reproducibility.

Introduction: The Nature of the
Triphenylstannanylium Cation
Triphenyltin chloride (Ph₃SnCl) is a versatile organotin compound that, owing to the Lewis

acidity of the tin center, readily forms adducts with a variety of donor ligands.[1][2] The

formation of these complexes can proceed to the point of generating a cationic species, the

triphenylstannanylium cation ([Ph₃Sn]⁺), with a chloride counter-ion. The geometry and

electronic environment of the tin atom in these complexes are highly dependent on the nature

of the coordinating ligand, a feature that is exquisitely probed by various spectroscopic

methods. Understanding the spectroscopic signature of these complexes is paramount for their

application in fields ranging from catalysis to medicinal chemistry.
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This guide will explore the primary spectroscopic tools for the characterization of these

complexes: Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, and

Electrospray Ionization Mass Spectrometry (ESI-MS). For each technique, we will discuss the

theoretical underpinnings, provide detailed experimental protocols, and interpret the resulting

data in the context of the molecular structure of triphenylstannanylium chloride complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Window into the Coordination Sphere
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of

triphenylstannanylium chloride complexes in solution. The key nuclei for investigation are

¹H, ¹³C, and, most importantly, ¹¹⁹Sn.[3]

The Decisive Role of ¹¹⁹Sn NMR
Tin possesses three NMR-active isotopes with spin ½: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn.[4] Due to its

higher natural abundance and greater sensitivity, ¹¹⁹Sn NMR is the preferred method for

studying organotin compounds.[5] The chemical shift of the ¹¹⁹Sn nucleus is exceptionally

sensitive to the coordination number and the electronic environment of the tin atom, spanning a

range of over 4000 ppm.[4]

Expertise in Interpretation: A key diagnostic feature in ¹¹⁹Sn NMR is the upfield shift of the

resonance upon an increase in the coordination number of the tin atom.[3][6] For instance, a

four-coordinate triphenyltin chloride will exhibit a ¹¹⁹Sn chemical shift that is significantly

downfield compared to a five- or six-coordinate complex formed with a Lewis base. This

phenomenon is attributed to the increased electron density at the tin nucleus upon

coordination, which enhances the shielding of the nucleus.[6]

Experimental Protocol: ¹¹⁹Sn NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the triphenylstannanylium
chloride complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or d₆-DMSO) to a

final concentration of 0.1-0.2 M. The choice of solvent is critical, as coordinating solvents can

compete with the ligand of interest.[6]

Instrumental Parameters:
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Reference: Use tetramethyltin (Me₄Sn) as an external standard, setting its chemical shift

to 0 ppm.[4]

Acquisition Parameters: Employ a proton-decoupled pulse sequence. Due to the wide

chemical shift range and potentially long relaxation times of the ¹¹⁹Sn nucleus, a longer

relaxation delay (e.g., 5-10 seconds) may be necessary to obtain quantitative spectra.

Data Analysis: Process the Free Induction Decay (FID) with an appropriate window function

to enhance the signal-to-noise ratio. The resulting spectrum should be referenced to the

external Me₄Sn standard.

¹H and ¹³C NMR: Probing the Ligand Environment
While ¹¹⁹Sn NMR provides direct information about the tin center, ¹H and ¹³C NMR are

indispensable for characterizing the organic ligands attached to the tin atom, including the

phenyl groups and any coordinated Lewis bases.

Causality in Spectral Changes: Upon complexation, the chemical shifts of the protons and

carbons of the phenyl groups attached to the tin atom will be altered. Of particular interest are

the coupling constants between tin and carbon, specifically the one-bond coupling constant

(¹J(¹¹⁹Sn-¹³C)). The magnitude of this coupling constant is related to the s-character of the Sn-C

bond and can provide insights into the hybridization of the tin atom.[4]

Vibrational Spectroscopy: IR and Raman Analysis of
Bonding
Infrared (IR) and Raman spectroscopy are complementary techniques that provide valuable

information about the vibrational modes of a molecule and, by extension, the nature of its

chemical bonds.[7] For triphenylstannanylium chloride complexes, these techniques are

particularly useful for probing the Sn-C, Sn-Cl, and Sn-Ligand bonds.

Field-Proven Insights: The formation of a coordinate bond between the tin atom and a Lewis

base leads to a decrease in the frequency of the Sn-Cl stretching vibration in the far-IR region.

This is a direct consequence of the increased coordination number and the concomitant
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weakening of the Sn-Cl bond. Furthermore, new vibrational modes corresponding to the Sn-

Ligand bond will appear. The analysis of the phenyl group vibrations can also provide

information about the geometry around the tin atom.

Experimental Protocol: Far-Infrared (Far-IR) Spectroscopy

Sample Preparation: Prepare a Nujol mull of the solid triphenylstannanylium chloride
complex. This involves grinding a small amount of the sample with a drop of Nujol (mineral

oil) to form a fine paste. Alternatively, for soluble complexes, a solution in a non-polar solvent

can be used in a suitable liquid cell.

Instrumental Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a far-IR

beam splitter and detector.

Spectral Range: Scan the region from approximately 600 cm⁻¹ down to 100 cm⁻¹.

Resolution: A resolution of 2-4 cm⁻¹ is typically sufficient.

Data Analysis: Identify the key vibrational bands, paying close attention to the Sn-Cl and Sn-

C stretching frequencies. Compare the spectrum of the complex to that of the uncomplexed

triphenyltin chloride to identify shifts in band positions and the appearance of new bands.

Electrospray Ionization Mass Spectrometry (ESI-
MS): Unraveling the Composition
ESI-MS is a soft ionization technique that is well-suited for the analysis of ionic and polar

compounds, making it an ideal tool for characterizing triphenylstannanylium chloride
complexes.[8][9] It allows for the direct observation of the cationic [Ph₃Sn(L)]⁺ species (where L

is a neutral ligand) or the [Ph₃Sn]⁺ cation itself.

Trustworthiness through Isotopic Patterns: A key feature that aids in the confident identification

of tin-containing ions is the characteristic isotopic pattern of tin.[9] Tin has several naturally

occurring isotopes, which results in a unique and predictable pattern of peaks in the mass

spectrum for any tin-containing fragment. This isotopic signature serves as a built-in validation

for the assignment of peaks.
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Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: Collision-induced dissociation

(CID) in a tandem mass spectrometer can be used to fragment the parent ion, providing

valuable structural information.[10] The fragmentation of the triphenylstannanylium cation and

its complexes typically involves the sequential loss of phenyl groups.

Data Summary and Visualization
To facilitate the comparison of spectroscopic data, the following table summarizes typical

values for triphenyltin chloride and a representative complex.

Compound
Spectroscopic
Technique

Key
Observable

Typical
Value/Range

Reference(s)

Triphenyltin

Chloride

(Ph₃SnCl)

¹¹⁹Sn NMR

(CDCl₃)
δ(¹¹⁹Sn) -47 ppm [3]

¹³C NMR (CDCl₃) δ(C-ipso) ~138 ppm [11]

¹J(¹¹⁹Sn-¹³C) ~490 Hz [11]

Far-IR ν(Sn-Cl) ~330 cm⁻¹ [1]

ESI-MS [Ph₃Sn]⁺ m/z 351 [9]

[Ph₃Sn(Pyridine)]

Cl

¹¹⁹Sn NMR

(CDCl₃)
δ(¹¹⁹Sn) ~-160 ppm [12]

Far-IR ν(Sn-Cl) ~250 cm⁻¹ [1]

ESI-MS
[Ph₃Sn(Pyridine)]

⁺
m/z 430 [8]

Diagrams for Conceptual Understanding
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Synthesis Workflow

Spectroscopic Characterization

Triphenyltin Chloride (Ph₃SnCl)
(Lewis Acid)

Triphenylstannanylium Chloride Complex
[Ph₃Sn(L)]Cl

Coordination

Lewis Base Ligand (L)

NMR Spectroscopy
(¹H, ¹³C, ¹¹⁹Sn)

Structural Elucidation

IR/Raman SpectroscopyVibrational Analysis

ESI-Mass Spectrometry

Compositional Analysis

Coordination Number of Tin

Electron Density at Tin Nucleus

Increases

¹¹⁹Sn Nuclear Shielding

Increases

¹¹⁹Sn Chemical Shift (δ)

Upfield Shift (more negative δ)

Click to download full resolution via product page

Caption: Relationship between tin coordination and ¹¹⁹Sn NMR chemical shift.

Conclusion
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The comprehensive spectroscopic characterization of triphenylstannanylium chloride
complexes requires a multi-faceted approach, integrating NMR, vibrational spectroscopy, and

mass spectrometry. Each technique provides a unique and complementary piece of the

structural puzzle. By understanding the fundamental principles behind these methods and the

causal relationships between molecular structure and spectroscopic data, researchers can

confidently and accurately elucidate the nature of these important organometallic compounds.

This guide serves as a foundational resource for designing robust experimental workflows and

interpreting the resulting data with a high degree of scientific rigor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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